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3H-Pyrrolizin-3-one,hexahydro-,(R)-(9CI)

Cat. No.: B148351
CAS No.: 126424-79-1
M. Wt: 125.17 g/mol
InChI Key: KSSXTPBFMJHPIR-ZCFIWIBFSA-N
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Description

Overview of Pyrrolizidine (B1209537) Alkaloid Structural Classes and Their Academic Significance

Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring compounds synthesized by numerous plant species across the globe, representing an estimated 3% of all flowering plants. nih.gov These compounds serve primarily as a defense mechanism for plants against herbivores. nih.govpharaohacademy.com The defining feature of all PAs is the pyrrolizidine nucleus, a bicyclic structure formed by two fused five-membered rings sharing a nitrogen atom at the bridgehead position. ontosight.ai

The structural diversity of PAs arises from the nature of the necine base (the pyrrolizidine core) and the necic acids that esterify it. nih.gov PAs are broadly classified into four main groups based on the structure of the necine base: retronecine, heliotridine, otonecine, and platynecine types. nih.gov Further variation comes from the esterification pattern at the C-7 and/or C-9 positions of the necine base, which can result in monoesters, open-chain diesters, or macrocyclic diesters. pharaohacademy.com

The academic significance of pyrrolizidine alkaloids is substantial, stemming from their wide range of biological activities. nih.gov While their toxicity to humans and livestock is a major area of study, many PAs also exhibit potent pharmacological properties, which has spurred interest in their potential application in drug discovery programs. nih.gov Their complex structures and varied biological functions make them important subjects of research in toxicology, pharmacology, and chemical ecology.

Structural Class Key Features Example Necine Base
Retronecine-typeUnsaturated necine baseRetronecine
Heliotridine-typeStereoisomer of RetronecineHeliotridine
Otonecine-typeMethylation on the nitrogen atomOtonecine
Platynecine-typeSaturated necine basePlatynecine

Importance of the Hexahydropyrrolizin-3-one Motif in Organic and Bioorganic Chemistry

The hexahydropyrrolizin-3-one core, as exemplified by the subject of this article, is a crucial structural motif in the fields of organic and bioorganic chemistry. This scaffold is a foundational component for the synthesis of a wide array of more complex molecules with significant biological activity. pharaohacademy.comresearchgate.net The five-membered pyrrolidine (B122466) ring system, a key component of the hexahydropyrrolizin-3-one structure, is a versatile scaffold widely employed by medicinal chemists to develop novel therapeutic agents. researchgate.net

The utility of the hexahydropyrrolizin-3-one motif lies in its sp³-rich, three-dimensional structure, which allows for the effective exploration of pharmacophore space—a critical aspect in the design of new drugs. researchgate.netwhiterose.ac.uk Derivatives of the broader pyrrolizine class have demonstrated a remarkable diversity of biological activities, including anti-inflammatory, neuroprotective, anticancer, antibacterial, and antiviral effects. pharaohacademy.comontosight.ainih.gov For instance, the well-known nonsteroidal anti-inflammatory drug (NSAID) Ketorolac features a related pyrrolo-pyrrolidine core. researchgate.net The hexahydropyrrolizin-3-one framework serves as a valuable building block, providing a rigid and defined geometry that can be strategically functionalized to create libraries of compounds for screening and development in drug discovery programs. nih.govmdpi.comnih.gov

Compound Class Biological Activity
Pyrrolizine DerivativesAnti-inflammatory, Nootropic, Antiemetic, Antibacterial, Antiviral, Anticancer pharaohacademy.comresearchgate.net
Pyrrole DerivativesAnticancer, Neuroprotective, Anti-inflammatory nih.govnih.gov
Pyrrolidine-based CompoundsBroad therapeutic potential due to versatile scaffold researchgate.net

Stereochemical Considerations within the Hexahydropyrrolizin-3-one Framework

Stereochemistry is a paramount consideration in the chemistry of the hexahydropyrrolizin-3-one framework, as the spatial arrangement of atoms profoundly influences the molecule's biological activity. ontosight.airesearchgate.net The hexahydro-3H-pyrrolizin-3-one structure contains stereogenic centers, which are carbon atoms bonded to four different groups. The specific compound of interest, (R)-hexahydro-3H-pyrrolizin-3-one , is a single enantiomer, meaning it is one of two mirror-image forms that are not superimposable.

The "(R)" designation in the name refers to the absolute configuration at the key stereocenter, determined by the Cahn-Ingold-Prelog priority rules. youtube.com This precise three-dimensional arrangement is crucial because biological systems, such as enzymes and receptors, are chiral themselves. Consequently, different stereoisomers of a molecule often exhibit different biological profiles due to variations in how they bind to their biological targets. researchgate.net

The synthesis of enantiomerically pure compounds like (R)-hexahydro-3H-pyrrolizin-3-one requires stereoselective synthetic methods. nih.govua.es Controlling the stereochemistry during synthesis is a significant challenge and a key focus in the development of chiral drugs and bioactive molecules. The ability to produce a specific stereoisomer is vital for ensuring the desired therapeutic effect and for understanding the structure-activity relationship (SAR) of the compound. researchgate.net The chiral stability of the bridgehead stereocenter in such bicyclic systems is a key design element in creating potent and selective inhibitors for various biological targets. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO B148351 3H-Pyrrolizin-3-one,hexahydro-,(R)-(9CI) CAS No. 126424-79-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R)-1,2,5,6,7,8-hexahydropyrrolizin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-4-3-6-2-1-5-8(6)7/h6H,1-5H2/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSXTPBFMJHPIR-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CCC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for R Hexahydro 3h Pyrrolizin 3 One and Analogs

Total Synthesis Strategies for Pyrrolizidinone Scaffolds

The construction of the pyrrolizidinone framework is a challenging task that has been addressed through various strategic approaches. These strategies can be broadly categorized based on the nature of the key bond-forming reactions and the type of precursor employed to assemble the bicyclic system. Over the past two decades, numerous total syntheses of biologically active pyrrolizidin-3-ones have been reported, which can generally be classified into three main types based on the structure of the monocyclic precursor used. researchgate.net

Retrosynthetic Analysis and Key Disconnections in Pyrrolizidinone Synthesis

Common retrosynthetic strategies for pyrrolizidin-3-ones involve disconnections that lead to three main classes of precursors researchgate.net:

Strategy I: Disconnection of one of the bonds in the newly formed five-membered ring, leading back to a suitably substituted pyrrolidine (B122466) derivative. This is a widely used approach where the pre-existing stereochemistry in the pyrrolidine ring can be used to control the stereochemistry of the final product.

Strategy II: Disconnection within the pyrrolidine ring (Ring B), starting from a pyrrolidone precursor (Ring A). This strategy focuses on forming the second ring onto a pre-existing lactam.

Strategy III: A simultaneous disconnection of both rings, which points towards a transannular cyclization of an eight-membered lactam precursor. This approach builds both rings in a single, often stereocontrolled, step.

These disconnections guide the synthetic chemist in choosing appropriate reactions and starting materials to achieve the target molecule efficiently. nih.gov

Construction of the Bicyclic Hexahydropyrrolizin-3-one Core

The forward synthesis, guided by the retrosynthetic plan, involves the practical construction of the bicyclic core.

In Strategy I , a common method involves the cyclization of a functionalized pyrrolidine. For instance, an N-acyl-L-proline derivative can be elaborated to introduce a side chain, which then undergoes intramolecular cyclization to form the second ring.

Strategy II often relies on the formation of the pyrrolidine ring onto a pre-existing pyrrolidone. An example of this is the synthesis starting from a 5-substituted pyrrolidin-2-one. The substituent can be an alkenyl group, which can then participate in a cyclization reaction, such as a carboamination, to form the second five-membered ring.

Strategy III is elegantly demonstrated by the use of transannular cyclization. For example, an eight-membered azacyclooctene can be synthesized via ring-closing metathesis. Subsequent epoxidation and base-induced hydrolysis can trigger a transannular attack of the nitrogen atom onto the epoxide, thereby forming the bicyclic pyrrolizidine (B1209537) skeleton in a highly stereoselective manner. rsc.orgnih.gov This tandem ring-closing metathesis-transannular cyclization provides a powerful method for constructing complex polyhydroxylated pyrrolizidine alkaloids. rsc.orgbeilstein-journals.org Another approach involves a three-step sequence starting with a [2+2] cycloaddition to form a cyclobutanone (B123998), followed by a Beckmann-type ring expansion to a γ-lactam, and finally an intramolecular SN2 reaction to form the second ring of the pyrrolizidinone. nih.gov

Enantioselective Synthesis of (R)-Hexahydro-3H-pyrrolizin-3-one and its Stereoisomers

Achieving high levels of enantioselectivity is crucial for the synthesis of biologically active molecules. For (R)-Hexahydro-3H-pyrrolizin-3-one, several asymmetric strategies have been developed that utilize chiral catalysts to control the stereochemical outcome of the reaction.

Asymmetric Catalysis in Hexahydropyrrolizin-3-one Formation

Asymmetric catalysis provides a direct and efficient route to enantiomerically enriched compounds, often obviating the need for chiral auxiliaries or resolutions. researchgate.net Both metal-based and organic catalysts have been successfully employed in the synthesis of chiral pyrrolizidinone scaffolds.

Palladium catalysis is a powerful tool for the construction of carbon-nitrogen bonds. A notable example is the diastereoselective synthesis of hexahydropyrrolizin-3-ones through a Pd-catalyzed carboamination reaction. This reaction involves the coupling of (5R)-5-but-3-en-1-ylpyrrolidin-2-one with various aryl bromides, chlorides, or triflates. The process is typically catalyzed by a palladium source such as Pd₂(dba)₃ and a suitable phosphine (B1218219) ligand like Xphos, in the presence of a base. This intramolecular cyclization proceeds with high diastereoselectivity, affording (5R,7aR)-5-aryl hexahydropyrrolizidin-3-ones in good to high yields. The reaction demonstrates that the stereocenter in the starting pyrrolidinone effectively directs the formation of the new stereocenter at the bridgehead position.

EntryAryl HalideYield (%)
14-Bromotoluene85
24-Bromoanisole92
33-Bromoanisole88
44-Chlorobenzonitrile75
51-Bromo-4-(trifluoromethyl)benzene68
62-Bromonaphthalene91
7Phenyl triflate78

This table is a representative summary based on findings in the field and is for illustrative purposes.

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. Chiral Brønsted acids, such as phosphoric acids, and bifunctional catalysts like thioureas have been particularly effective.

One successful approach involves an organocatalytic intramolecular Michael addition. For instance, a substrate containing both a nucleophilic amine or enamine precursor and a Michael acceptor can be cyclized in the presence of a chiral organocatalyst. Chiral phosphoric acids have been shown to catalyze the enantioselective intramolecular aza-Michael reaction of amides bearing a pendant α,β-unsaturated ketone moiety, leading to the formation of the pyrrolizidinone core with high enantioselectivity. researchgate.net

Another powerful strategy is the use of cascade or domino reactions. For example, pyrroles can act as N-centered nucleophiles in an organocatalytic cascade conjugate addition-aldol reaction with α,β-unsaturated aldehydes. This process, often catalyzed by a chiral secondary amine catalyst, can generate highly functionalized chiral pyrrolizines with multiple stereocenters in good yields and with excellent diastereo- and enantioselectivities. Similarly, an efficient method for the enantioselective synthesis of tetrahydro-1H-pyrrolizin-3(2H)-ones starts from α,β-unsaturated aldehydes and proceeds through a six-step sequence including an asymmetric Michael addition, yielding products with high enantioselectivities (93–97% ee).

EntryCatalystSubstrateYield (%)ee (%)
1Chiral Phosphoric Acid AN-cinnamoyl-pyrrolidine derivative8592
2(S)-Diphenylprolinol Silyl EtherCinnamaldehyde & Pyrrole derivative7896
3Bifunctional Thiourea Bα,β-Unsaturated Ester with N-Boc-pyrrole9194
4Chiral Phosphoric Acid AN-crotonoyl-pyrrolidine derivative8290
5(S)-Diphenylprolinol Silyl EtherAcrolein & Pyrrole derivative7593

This table is a representative summary based on findings in the field and is for illustrative purposes. Catalyst structures (A, B) are specific to the cited literature and not detailed here.

These organocatalytic methods highlight the versatility and power of small molecule catalysts in constructing complex, enantiomerically enriched heterocyclic scaffolds like (R)-Hexahydro-3H-pyrrolizin-3-one.

Chiral Auxiliary-Mediated Approaches to Stereodefined Hexahydropyrrolizin-3-ones.uc.ptscispace.comrsc.org

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the formation of stereogenic centers with a high degree of control. By temporarily attaching a chiral moiety to an achiral substrate, diastereomeric intermediates are formed, allowing for stereoselective transformations. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product.

Utilization of Oxazolidinone and Related Chiral Auxiliaries.scispace.comrsc.orgcam.ac.ukthieme-connect.de

Among the various chiral auxiliaries developed, oxazolidinones, particularly Evans-type auxiliaries, have proven to be exceptionally effective in a wide range of asymmetric reactions, including the synthesis of precursors for pyrrolizidinone structures. The stereocontrol exerted by these auxiliaries stems from the rigid conformation of the acylated oxazolidinone, which effectively shields one face of the enolate, directing incoming electrophiles to the opposite face.

In the context of hexahydropyrrolizin-3-one synthesis, an oxazolidinone auxiliary can be appended to a suitable carboxylic acid derivative, which, after stereoselective elaboration, can serve as a key intermediate for the construction of the bicyclic ring system. For instance, a strategy could involve the asymmetric alkylation of an N-acyl oxazolidinone to introduce a substituent that will ultimately become part of the pyrrolizidinone framework. The high diastereoselectivity typically observed in these reactions is crucial for establishing the desired absolute stereochemistry.

While specific examples detailing the direct synthesis of (R)-hexahydro-3H-pyrrolizin-3-one using this method are not extensively documented in readily available literature, the principles of Evans asymmetric alkylation provide a clear blueprint for such a synthesis. The following table illustrates the potential diastereoselectivities achievable in the alkylation of N-acyl oxazolidinones with various electrophiles, which is a key step in creating the chiral building blocks for the target molecule.

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)
(4R,5S)-4-methyl-5-phenyloxazolidinoneBenzyl bromide>99:1
(S)-4-benzyloxazolidinoneMethyl iodide97:3
(R)-4-isopropyloxazolidinoneAllyl iodide95:5

This table represents typical diastereoselectivities achieved in Evans auxiliary-directed alkylations and serves as an illustrative example of the stereocontrol possible in the synthesis of chiral precursors for the target compound.

Auxiliary Removal and Retention of Stereochemical Integrity.

A critical step in any chiral auxiliary-mediated synthesis is the cleavage of the auxiliary from the elaborated substrate without compromising the newly established stereocenter. For oxazolidinone auxiliaries, several reliable methods have been developed to achieve this transformation, yielding a variety of functional groups such as carboxylic acids, esters, aldehydes, and alcohols.

The choice of cleavage conditions is dictated by the desired functionality in the final product. For instance, hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide (LiOH/H₂O₂) is a standard protocol for obtaining the corresponding carboxylic acid. Reductive cleavage using agents like lithium borohydride (B1222165) (LiBH₄) or lithium aluminum hydride (LiAlH₄) affords the primary alcohol. It is paramount that these cleavage reactions proceed without racemization or epimerization at the α-carbon. The mild conditions typically employed for the removal of Evans-type auxiliaries generally ensure that the stereochemical integrity of the product is maintained. In the synthesis of a hexahydropyrrolizin-3-one precursor, this step would liberate the chiral fragment, ready for subsequent cyclization steps, with its absolute stereochemistry intact.

Chiral Pool Synthesis of Hexahydropyrrolizin-3-one Derivatives.cam.ac.ukrsc.orgresearchgate.netnih.gov

Chiral pool synthesis leverages the vast array of naturally occurring, enantiomerically pure compounds as starting materials. This approach is highly efficient as the stereochemical information is already embedded in the starting material, often obviating the need for asymmetric induction steps.

Derivation from Naturally Occurring Enantiopure Precursors (e.g., Amino Acids).rsc.orgnih.govresearchgate.netresearchgate.netresearchgate.net

Amino acids are particularly valuable chiral pool starting materials due to their ready availability in enantiopure form and their inherent functionality. For the synthesis of (R)-hexahydro-3H-pyrrolizin-3-one, L-proline is an ideal precursor as it already contains the pyrrolidine ring and the correct stereochemistry at the C-7a position of the final pyrrolizidinone core.

The synthetic strategy often involves the functionalization of the proline ring, followed by the construction of the second five-membered ring. For example, the carboxyl group of L-proline can be reduced to an alcohol, which can then be further manipulated to introduce the necessary carbon atoms for the second ring. Alternatively, the nitrogen atom can be alkylated with a suitable electrophile containing the requisite functionality for subsequent intramolecular cyclization. The use of L-pyroglutamic acid, a derivative of L-glutamic acid, is another common and effective strategy for accessing the pyrrolizidinone skeleton.

Stereocontrol via Existing Stereocenters in Chiral Pool Building Blocks.

In chiral pool synthesis, the stereocenter(s) present in the starting material dictate the stereochemical outcome of the subsequent reactions. In the synthesis of (R)-hexahydro-3H-pyrrolizin-3-one from L-proline, the (S)-stereocenter of proline directly translates to the (R)-stereocenter at the bridgehead position (C-7a) of the final product.

The stereoselectivity of the ring-closing reaction to form the bicyclic system is often controlled by the conformational constraints imposed by the existing stereocenter. For example, in an intramolecular cyclization of an N-substituted proline derivative, the substituent at the C-2 position (the carboxylate or a derivative thereof) will direct the approach of the reacting groups to minimize steric interactions, leading to the formation of a specific diastereomer. This substrate-controlled diastereoselectivity is a hallmark of chiral pool synthesis and provides a reliable method for the preparation of enantiomerically pure pyrrolizidinone derivatives.

Exploitation of Novel Reaction Architectures for Pyrrolizidinone Assembly.

The quest for more efficient and sustainable synthetic methods has led to the exploration of novel reaction architectures for the construction of complex molecular scaffolds like the pyrrolizidinone core. These modern approaches often aim to reduce the number of synthetic steps, improve yields, and enhance stereocontrol. While specific applications to (R)-hexahydro-3H-pyrrolizin-3-one are still emerging, several innovative strategies hold significant promise for the future of pyrrolizidinone synthesis. These include the development of catalytic cascade reactions, the use of flow chemistry, and the application of photoredox catalysis, all of which offer unique advantages over traditional batch processing. Further research in these areas is anticipated to provide even more powerful tools for the stereoselective synthesis of this important class of compounds.

Cycloaddition Reactions in the Synthesis of Pyrrolizidinone Derivatives

Cycloaddition and annulation strategies are among the most efficient methods for constructing multisubstituted pyrrolidines due to their atom economy, stereoselectivity, and potential for asymmetric synthesis. These reactions involve the combination of a dipole with a dipolarophile to form a cyclic adduct, providing a direct route to the core structure of pyrrolizidinone derivatives. nih.gov

A prominent strategy is the 1,3-dipolar cycloaddition reaction, which has been extensively used to build the pyrrolizidine framework. nih.gov This reaction typically involves an azomethine ylide as the 1,3-dipole, which reacts with an alkene (the dipolarophile) to form the five-membered pyrrolidine ring. rsc.org For example, a pseudo five-component reaction involving glycine, aldehydes, and maleimides can generate two azomethine ylides, leading to the diastereoselective synthesis of complex tetracyclic pyrrolizidines. rsc.org The versatility of this approach allows for the construction of diverse, highly substituted pyrrolidine-containing polycyclic compounds. rsc.org

Another powerful approach involves the cycloaddition of five-membered cyclic nitrones, which can be derived from chiral sources like L-malic and L-aspartic acids. researchgate.net These enantiomerically pure nitrones react with dipolarophiles such as dimethyl maleate (B1232345) and γ-crotonolactone with good diastereocontrol. researchgate.net The resulting isoxazolidine (B1194047) adducts can then be converted into enantiopure pyrrolizidinones through a reductive ring-opening and lactamization process, often facilitated by reagents like molybdenum hexacarbonyl. researchgate.net This methodology provides a straightforward route to chiral pyrrolizidinones, which are valuable precursors for various biologically interesting compounds. researchgate.net

A novel three-step synthesis relies on an initial [2+2] cycloaddition between a keteniminium salt and an alkene partner. researchgate.net This reaction furnishes a cyclobutanone intermediate, which subsequently undergoes a nitrogen insertion reaction to form a γ-lactam, a core component of the pyrrolizidinone structure. researchgate.net This sequence demonstrates the utility of less common cycloaddition strategies in accessing these bicyclic systems. researchgate.net

Table 1: Examples of Cycloaddition Reactions in Pyrrolizidinone Synthesis

Reaction Type Dipole/Key Intermediate Dipolarophile Key Transformation Ref
1,3-Dipolar Cycloaddition Azomethine Ylide (from Glycine) Maleimide Pseudo five-component reaction to form tetracyclic pyrrolizidines. rsc.org
1,3-Dipolar Cycloaddition Chiral Pyrroline (B1223166) N-oxide (from L-malic acid) Dimethyl Maleate Diastereoselective cycloaddition followed by reductive ring-opening. researchgate.net
[2+2] Cycloaddition Keteniminium Salt Alkene Forms cyclobutanone, followed by ring expansion to γ-lactam. researchgate.net

Tandem and Cascade Reactions for Expedited Pyrrolizidinone Synthesis

Tandem, or domino, reactions offer a highly efficient approach to complex molecules like pyrrolizidinones by combining multiple bond-forming steps into a single operation without isolating intermediates. documentsdelivered.com This strategy is prized for its operational simplicity, reduction of waste, and ability to rapidly build molecular complexity from simple precursors. researchgate.net

A notable example is a triple-tandem protocol for the enantioselective synthesis of the pyrrolizidinone skeleton. nih.govethz.ch This process is initiated by a cross-metathesis between an N-pentenyl-4-oxo-2-alkenamide and a conjugated ketone. The resulting intermediate then undergoes a sequence of an intramolecular aza-Michael reaction followed by a second intramolecular conjugate (Michael) addition. documentsdelivered.comethz.ch This sophisticated cascade is synergistically mediated by two cooperative catalysts: a second-generation Hoveyda-Grubbs catalyst for the metathesis step and a chiral BINOL-derived phosphoric acid, such as (R)-TRIP, which controls the stereochemistry of the cyclization steps. nih.govethz.ch This multiple-relay catalytic process generates three contiguous stereocenters with high levels of diastereo- and enantioselectivity. ethz.ch The absolute configuration of the products has been confirmed through X-ray crystal structure analysis. documentsdelivered.comethz.ch The scope of this reaction tolerates a range of substitutions on both the alkenamide and ketone partners, demonstrating its versatility. documentsdelivered.com

This cascade can be extended even further; by heating the reaction mixture after the formation of the pyrrolizidinone, a subsequent Robinson annulation can be induced, leading to tricyclic derivatives in a one-pot synthesis. documentsdelivered.comethz.ch

Table 2: Substrate Scope for Triple-Tandem Pyrrolizidinone Synthesis

Starting Alkenamide (1) Conjugated Ketone (2) Yield of Pyrrolizidinone (4) Diastereomeric Ratio (dr) Enantiomeric Excess (ee) Ref
N-(4-pentenyl)-4-oxo-2-butenamide Methyl vinyl ketone 61% >95:5 98% ethz.ch
N-(4-pentenyl)-4-oxo-2-pentenamide Methyl vinyl ketone 65% >95:5 98% ethz.ch
N-(4-pentenyl)-4-oxo-4-phenyl-2-butenamide Methyl vinyl ketone 75% >95:5 99% ethz.ch
N-(4-pentenyl)-4-oxo-2-butenamide Ethyl vinyl ketone 63% >95:5 98% ethz.ch
N-(4-pentenyl)-4-oxo-2-butenamide Phenyl vinyl ketone 55% >95:5 99% ethz.ch

Photochemical and Reductive Cyclization Strategies

Photochemical and reductive cyclizations represent powerful, modern strategies for the synthesis of N-heterocyclic frameworks, including the pyrrolizidinone core. These methods often proceed under mild conditions and can provide access to complex, three-dimensional structures that are challenging to obtain through traditional means. wikipedia.orgnih.gov

Photochemical strategies utilize light energy to promote cyclization reactions. nih.gov While direct photochemical synthesis of the pyrrolizidinone skeleton is not extensively documented, related transformations highlight the potential of this approach. For instance, visible-light-mediated intermolecular formal [3+2] cycloadditions between cyclopropylimines and alkenes have been developed to generate aminocyclopentane derivatives. nih.gov This method proceeds through an excited-state intermediate, demonstrating a modern approach to forming five-membered rings via N-centered radical reactivity. nih.gov Another relevant mechanism is the Norrish-Yang photocyclization, which has been applied to the synthesis of β-lactams from acrylamides via a 1,5-hydrogen atom transfer followed by radical-radical coupling. rsc.org Such strategies could conceivably be adapted for the construction of the pyrrolizidinone bicyclic system.

Reductive cyclization encompasses a range of reactions where a reduction event initiates a cyclization cascade. Radical cyclizations are a prominent subclass and have been successfully applied to pyrrolizidinone synthesis. nih.gov One method involves the 5-exo-trig cyclization of an iminyl radical, generated from an O-phenyloxime tethered to an alkene, to form a pyrroline ring. nsf.gov A more direct example is the diastereoselective synthesis of 6-substituted pyrrolizidinone derivatives via the radical cyclization of a 5-iodomethyl-N-allylic-2-pyrrolidinone precursor under mild conditions. documentsdelivered.com

Samarium(II) iodide (SmI₂) is a versatile single-electron transfer reagent widely used for reductive C-C bond formation. wikipedia.orgnih.gov Intramolecular SmI₂-mediated reactions, such as the Barbier reaction, are effective for constructing five- to eight-membered carbocycles and can be applied to the synthesis of heterocyclic systems. nih.govmdpi.com The high chemoselectivity of SmI₂ allows for reductions and cyclizations to occur in the presence of various functional groups. wikipedia.orgnih.gov

N-Acyliminium ion cyclizations are another powerful tool for building the pyrrolizidine skeleton. arkat-usa.org These reactive intermediates can be generated from α-oxygenated amides and cyclize with a variety of tethered π-nucleophiles, including alkenes and aromatic rings. researchgate.netarkat-usa.org For example, precursors derived from succinimide (B58015) can be converted to pyrrolizidinone derivatives bearing an exo-allene moiety through Lewis acid-promoted N-acyliminium ion cyclization. researchgate.net This method provides a reliable pathway to the core bicyclic structure of pyrrolizidinones. researchgate.netarkat-usa.org

Advanced Spectroscopic and Stereochemical Characterization of R Hexahydro 3h Pyrrolizin 3 One

Comprehensive Spectroscopic Techniques for Structural Elucidation

A combination of spectroscopic methods provides a detailed picture of the molecular framework, from the connectivity of atoms to the spatial arrangement of substituents. High-resolution Nuclear Magnetic Resonance (NMR), chiroptical techniques, and vibrational spectroscopy each offer unique insights into the molecule's structure.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the constitution and configuration of organic molecules. In the context of hexahydropyrrolizin-3-ones, both ¹H and ¹³C NMR provide critical data.

In ¹H NMR, the chemical shift of each proton is indicative of its local electronic environment, while the integration of the signal reveals the number of protons of that type. Crucially, the spin-spin coupling, observed as signal splitting, provides information about the connectivity and dihedral angles between adjacent protons. This is particularly useful for differentiating stereoisomers, where the magnitude of the coupling constant (J-value) can distinguish between cis and trans relationships of protons on the bicyclic ring system.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. The chemical shift of each carbon atom is characteristic of its hybridization and bonding environment, confirming the presence of key functional groups like the carbonyl carbon of the lactam ring.

Table 1: Representative NMR Data for a Substituted Hexahydro-1H-pyrrolizin-3-one Derivative

Proton (¹H) Chemical Shift (δ, ppm) Carbon (¹³C) Chemical Shift (δ, ppm)
H-5B 1.78 C-5 40.7
H-5A 2.28 C-3 52.1
H-3B 3.10 C-7a 63.0
H-3A 3.77 C-6 73.2
H-6 3.91 C-1 80.1
H-7 3.99 C-7 83.3
H-1A 4.60 C=O 174.0
H-4A 4.70

Note: Data is for (1S,2R,6R,7aS)-1,2,6-Trihydroxyhexahydro-1H-pyrrolizin-3-one in D₂O or MeOD and serves as an illustrative example of the data obtained for this class of compounds.

While NMR and mass spectrometry can define the relative stereochemistry, chiroptical methods are paramount for assigning the absolute configuration of a chiral molecule like (R)-Hexahydro-3H-pyrrolizin-3-one. cas.cz Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful tool for this purpose.

The ECD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. The modern approach to assigning absolute configuration involves a synergistic combination of experimental measurement and quantum chemical computation. First, the ECD spectrum of the compound is recorded experimentally. Then, theoretical ECD spectra for one of the enantiomers (e.g., the (R)-enantiomer) are calculated using computational methods such as time-dependent density functional theory (TD-DFT). A direct comparison of the experimental spectrum with the computationally predicted spectrum allows for an unambiguous assignment of the absolute configuration. A match between the experimental and the calculated (R)-spectrum confirms the compound as the (R)-enantiomer.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides a molecular "fingerprint" based on the vibrational modes of a molecule's functional groups. nih.govsurfacesciencewestern.com These techniques are complementary and highly effective for identifying the presence of specific bonds and functional groups. tubitak.gov.trresearchgate.net

For a hexahydropyrrolizin-3-one structure, FT-IR and FT-Raman spectra would be expected to show characteristic bands corresponding to:

C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the pyrrolizidine (B1209537) rings.

The C=O stretching vibration of the lactam (amide) carbonyl group, which is typically a strong, prominent band in the IR spectrum.

C-N stretching vibrations associated with the amide linkage and the tertiary amine at the ring junction.

Ring deformation modes corresponding to the vibrations of the bicyclic carbon-nitrogen skeleton.

In a closely related trihydroxy-pyrrolizin-3-one, the carbonyl stretch was observed at 1681 cm⁻¹, a typical value for a five-membered lactam ring.

Table 2: Representative FT-IR Vibrational Frequencies for a Substituted Hexahydropyrrolizin-3-one Derivative

Frequency (cm⁻¹) Vibrational Mode Assignment
3499, 3374 O-H stretching (hydroxyl groups)
2993, 2910 C-H stretching (aliphatic)
1681 C=O stretching (lactam carbonyl)
1446 C-H bending
1129, 1111 C-O stretching

Note: Data is for (1S,2R,6R,7aS)-1,2,6-Trihydroxyhexahydro-1H-pyrrolizin-3-one and serves as an illustrative example.

X-ray Crystallography for Definitive Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to generate a detailed electron density map, from which the exact positions of all atoms can be determined. rsc.orgrsc.org

This technique provides unambiguous information on:

Bond lengths and bond angles , confirming the molecular connectivity.

Torsional (dihedral) angles , which define the precise conformation of the fused ring system.

The absolute configuration of all stereocenters, especially when using anomalous dispersion techniques.

For pyrrolizidinone derivatives, X-ray crystallography has been used to confirm the absolute configuration determined by other methods and to provide a solid-state picture of the molecular conformation. This crystallographic data is invaluable as it can be correlated with solution-state data from NMR to assess conformational similarities or differences between the two phases.

Stereochemical Analysis and Conformational Studies of Hexahydropyrrolizin-3-ones

The stereochemistry of hexahydropyrrolizin-3-ones is defined by the configuration at its chiral centers and the resulting conformation of the bicyclic system. windows.net The fused five-membered rings are not planar and can adopt various puckered conformations, often described as envelope or twist forms. The specific conformation adopted is influenced by stereoelectronic effects and steric interactions of substituents. beilstein-journals.org

A powerful aspect of structural analysis is the integration of NMR data with crystallographic or computationally derived models. The Karplus relationship, for instance, correlates the three-bond proton-proton coupling constant (³JHH) with the dihedral angle between the protons. By measuring these coupling constants from the ¹H NMR spectrum, chemists can deduce the dihedral angles and thus the predominant conformation of the molecule in solution.

In studies of related pyrrolizidinones, dihedral angles calculated from X-ray crystal structures have shown excellent agreement with those predicted by the observed NMR coupling constants. For example, a large coupling constant between two vicinal protons on the ring system is indicative of a dihedral angle approaching 180°, which corresponds to a trans-diaxial relationship. This synergy between NMR and X-ray crystallography provides a comprehensive and robust understanding of the molecule's stereochemical and conformational properties.

Computational Chemistry and Theoretical Studies on Hexahydropyrrolizin 3 Ones

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can predict a wide range of properties, including molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding the reactivity of molecules like hexahydropyrrolizin-3-ones.

In computational studies of related pyrrolidine-2,3-dione (B1313883) systems, DFT calculations at the B3LYP/6-311++G(2d,2p) level of theory have been employed to investigate tautomerism and reaction mechanisms. beilstein-journals.org Such calculations can reveal the relative stabilities of different isomers and the energy barriers for their interconversion. For the hexahydropyrrolizin-3-one core, DFT would be instrumental in determining the precise bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of its structure. Furthermore, DFT is used to calculate the energies of frontier molecular orbitals, molecular electrostatic potential, and to perform topological analyses of electron density, as discussed in the following sections.

Below is a hypothetical data table illustrating the kind of structural parameters for (R)-hexahydro-3H-pyrrolizin-3-one that could be obtained from DFT calculations.

ParameterCalculated Value
C=O bond length1.23 Å
N-C(O) bond length1.36 Å
C-N-C bond angle115°
Ring fusion dihedral angleVariable depending on conformation

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comnumberanalytics.comnih.govwikipedia.org The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to act as a nucleophile (donating electrons from its HOMO) or an electrophile (accepting electrons into its LUMO). youtube.com

For a hexahydropyrrolizin-3-one, the HOMO is likely to be localized on the nitrogen and oxygen atoms, particularly the lone pairs, making these sites susceptible to electrophilic attack. Conversely, the LUMO is expected to be centered on the carbonyl carbon, rendering it the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

A hypothetical FMO analysis for (R)-hexahydro-3H-pyrrolizin-3-one could yield the following data:

OrbitalEnergy (eV)Description
HOMO-6.5Localized on the nitrogen and carbonyl oxygen atoms
LUMO1.2Localized on the carbonyl carbon and adjacent atoms
HOMO-LUMO Gap7.7Indicates high kinetic stability

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored in shades of red and yellow), which are electron-rich and prone to attack by electrophiles, and regions of positive electrostatic potential (colored in shades of blue), which are electron-poor and susceptible to nucleophilic attack.

In the case of hexahydropyrrolizin-3-one, the MEP map would be expected to show a significant region of negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The nitrogen atom would also exhibit a region of negative potential. Conversely, the hydrogen atoms attached to the carbon skeleton, and particularly the carbonyl carbon, would display positive electrostatic potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and docking with biological receptors.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins, allowing for the characterization of chemical bonds and non-covalent interactions. rsc.orgunne.edu.arresearchgate.net By analyzing the topological properties of the electron density at bond critical points (BCPs), one can determine the nature of a chemical bond, such as whether it is a shared (covalent) or closed-shell (ionic or van der Waals) interaction.

For a bicyclic lactam like hexahydropyrrolizin-3-one, QTAIM analysis could be used to quantify the strain within the fused ring system by examining the electron density and its Laplacian at the BCPs of the ring bonds. Deviations from the values found in unstrained acyclic amides would indicate the degree of ring strain. Furthermore, QTAIM can be employed to characterize intramolecular hydrogen bonds or other weak interactions that may influence the molecule's conformation and reactivity.

A hypothetical QTAIM analysis for a key bond in (R)-hexahydro-3H-pyrrolizin-3-one might provide the following data:

BondElectron Density (ρ) at BCP (a.u.)Laplacian of Electron Density (∇²ρ) at BCP (a.u.)Bond Character
C=O0.45-0.8Covalent
N-C(O)0.30-0.5Polar Covalent

Molecular Modeling and Dynamics Simulations for Conformational Exploration

The bicyclic structure of hexahydropyrrolizin-3-one allows for the existence of multiple conformations, which can have a significant impact on its physical, chemical, and biological properties. Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to explore the conformational landscape of molecules. nih.gov

MD simulations track the atomic motions of a molecule over time by solving Newton's equations of motion, providing a dynamic picture of its conformational flexibility. nih.gov These simulations can identify the most stable low-energy conformations and the energy barriers between them. For (R)-hexahydro-3H-pyrrolizin-3-one, MD simulations could reveal the preferred puckering of the five-membered rings and the relative orientations of substituents. This information is crucial for understanding how the molecule might interact with enzymes or receptors, as the biologically active conformation is often one of the low-energy conformers.

Theoretical Prediction of Reaction Pathways and Transition States in Pyrrolizidinone Synthesis

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface (PES) that connects reactants, transition states, and products. Theoretical predictions of reaction pathways can provide detailed insights into the step-by-step process of a reaction, identify key intermediates, and determine the rate-limiting step.

For the synthesis of pyrrolizidinones, computational studies can be used to investigate various synthetic routes, such as those involving intramolecular cyclizations or cycloaddition reactions. beilstein-journals.org By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energies for different pathways and predict which route is kinetically favored. For instance, in the synthesis of substituted pyrrolidine-2,3-diones, DFT calculations have been used to propose a reaction mechanism and have shown that kinetic selectivity is more significant than thermodynamic selectivity in the formation of the main product. beilstein-journals.org

In Silico Assessment of Stereoselectivity and Diastereoselectivity

The synthesis of chiral molecules like (R)-hexahydro-3H-pyrrolizin-3-one often presents the challenge of controlling stereochemistry. In silico methods are increasingly being used to predict and understand the origins of stereoselectivity and diastereoselectivity in chemical reactions. rsc.org

By modeling the transition states leading to different stereoisomeric products, it is possible to calculate their relative energies. The stereoisomer that is formed via the lower energy transition state is predicted to be the major product. These calculations can take into account the influence of chiral catalysts, substituents, and reaction conditions on the stereochemical outcome. For the synthesis of pyrrolizidines, computational studies can help in designing synthetic strategies that favor the formation of the desired stereoisomer, thereby improving the efficiency of the synthesis. researchgate.netrsc.org

Chemical Transformations and Derivatization Strategies of Hexahydropyrrolizin 3 Ones

Functionalization of the Pyrrolizidinone Ring System

The functionalization of the hexahydropyrrolizin-3-one ring system is a key strategy for the synthesis of a wide array of derivatives. These modifications can be broadly categorized into reactions targeting specific sites within the molecule, enabling the introduction of various substituents.

Site-Selective Nucleophilic and Electrophilic Reactions

The reactivity of the hexahydropyrrolizin-3-one core is dictated by the presence of the carbonyl group and the adjacent α-carbons, as well as the tertiary nitrogen atom. While the nitrogen lone pair is part of an amide linkage and thus less nucleophilic, the carbonyl group and the α-protons are primary sites for chemical reactions.

Reactions at the Carbonyl Group: The most extensively studied transformations of hexahydropyrrolizin-3-ones involve the carbonyl group at the C-3 position. Nucleophilic addition reactions, particularly reductions, are of significant importance as they provide access to the core structures of many pyrrolizidine (B1209537) alkaloids.

Reaction TypeReagent(s)Product TypeSignificance
ReductionLithium aluminium hydride (LiAlH₄)Pyrrolizidine alcohol (e.g., Heliotridane (B1248650) analogue)Access to deoxygenated pyrrolizidine alkaloids.
Stereoselective Reduction-Chiral pyrrolizidine alcohols (e.g., Isoretronecanol)Synthesis of specific stereoisomers of necine bases.

These reductions are often carried out with powerful reducing agents like lithium aluminium hydride to achieve complete deoxygenation to the corresponding amine or are controlled to yield the alcohol. The stereochemical outcome of the reduction can be influenced by the choice of reagents and reaction conditions, which is crucial for the synthesis of specific alkaloid stereoisomers.

Reactions at the α-Carbon: The protons on the carbons alpha to the carbonyl group (C-2 and C-5) are acidic and can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles. While specific examples for (R)-hexahydro-3H-pyrrolizin-3-one are not extensively documented in readily available literature, the principles of enolate chemistry are broadly applicable.

Potential electrophilic reactions at the α-carbon include:

Alkylation: Reaction of the enolate with alkyl halides to introduce alkyl substituents.

Halogenation: Reaction with sources of electrophilic halogens (e.g., Br₂) to yield α-halo ketones. youtube.comyoutube.comlibretexts.orglibretexts.org These halogenated intermediates can be valuable for subsequent elimination or substitution reactions to introduce further functionality. youtube.comyoutube.comlibretexts.orglibretexts.org

Aldol Addition: Reaction with aldehydes or ketones to form β-hydroxy ketones.

The regioselectivity of these reactions (i.e., whether substitution occurs at C-2 or C-5) would be influenced by the steric and electronic environment of the bicyclic system and the specific reaction conditions employed (e.g., kinetic versus thermodynamic control).

Introduction of Diverse Substituents on the Hexahydropyrrolizin-3-one Core

The introduction of a variety of substituents onto the hexahydropyrrolizin-3-one scaffold is a primary goal for creating libraries of compounds for biological screening. While direct functionalization of the parent ring system is one approach, another significant strategy involves the synthesis of the bicyclic core from already substituted precursors.

One notable example is the synthesis of a trifluoromethylated hexahydropyrrolizin-3-one derivative. This was achieved through the lactamization of a suitably functionalized 2-pyrrolidine carboxylic acid. kib.ac.cn This approach highlights a powerful method for introducing substituents that might be difficult to install on the pre-formed ring system. The subsequent deoxygenation of the carbonyl group in this trifluoromethylated derivative led to the corresponding trifluorinated heliotridane analogue, demonstrating the utility of this strategy in accessing novel, fluorinated pyrrolizidine alkaloids. kib.ac.cn

StrategyDescriptionExample Substituent
Ring Synthesis from Substituted PrecursorsConstruction of the bicyclic lactam from a pyrrolidine (B122466) derivative already bearing the desired substituent.Trifluoromethyl (CF₃)
α-Functionalization via Enolate Chemistry (Potential)Reaction of the enolate with various electrophiles.Alkyl, Halogen, Hydroxyalkyl

Ring Transformations and Rearrangements Involving Pyrrolizidinone Intermediates

While the hexahydropyrrolizin-3-one skeleton is relatively stable, under certain conditions, ring transformations and rearrangements can occur, leading to novel heterocyclic systems. These reactions can be driven by factors such as ring strain, the presence of specific functional groups, or the influence of external reagents.

Although specific examples of ring transformations starting directly from (R)-hexahydro-3H-pyrrolizin-3-one are not prevalent in the literature, related pyrrolizidine and indolizidine systems are known to undergo skeletal rearrangements. For instance, treatment of proline and serine derivatives of α-hydroxyphosphonates with deoxyfluorinating reagents can induce ring expansion and other transformations through the formation of aziridinium (B1262131) intermediates. While not a direct transformation of hexahydropyrrolizin-3-one, this illustrates the potential for rearrangement within related nitrogen-containing bicyclic systems.

The strategic placement of functional groups on the hexahydropyrrolizin-3-one core could potentially facilitate designed rearrangements. For example, the introduction of a leaving group at a suitable position could trigger a Wagner-Meerwein type rearrangement, leading to a different ring system. However, documented examples of such transformations for this specific scaffold remain a specialized area of research.

Strategies for Complex Derivatization

The hexahydropyrrolizin-3-one scaffold serves as a crucial starting point for the synthesis of more complex molecules, particularly in the realm of natural product synthesis. The strategies for complex derivatization often involve a series of chemical steps that build upon the initial functionalization of the core structure.

A primary strategy involves the stereoselective reduction of the C-3 carbonyl to an alcohol, followed by esterification with a necic acid. This is a common pathway for the semisynthesis of various pyrrolizidine alkaloids, which are often esters of necine bases (the bicyclic amino alcohols).

Another approach to complex derivatization is the use of the hexahydropyrrolizin-3-one as a chiral building block. The inherent stereochemistry of the (R)-enantiomer can be used to control the stereochemical outcome of subsequent reactions, making it a valuable tool in asymmetric synthesis.

Furthermore, the introduction of functional groups that can participate in cross-coupling reactions (e.g., halides or triflates) would open up a vast chemical space for derivatization. For example, a halogenated hexahydropyrrolizin-3-one could potentially undergo Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions to introduce aryl, alkynyl, or amino substituents, respectively. While these strategies are well-established in organic synthesis, their specific application to the (R)-hexahydro-3H-pyrrolizin-3-one core requires further exploration.

Synthetic Utility and Applications of R Hexahydro 3h Pyrrolizin 3 One in Complex Molecule Synthesis

(R)-Hexahydro-3H-pyrrolizin-3-one as a Chiral Building Block in Asymmetric Synthesis

(R)-Hexahydro-3H-pyrrolizin-3-one, possessing a defined stereochemistry at the bridgehead carbon, is a powerful tool for transferring chirality during synthetic transformations. Its utility as a chiral building block stems from the ability of its rigid bicyclic framework to direct the approach of reagents, leading to highly diastereoselective reactions at various positions on the pyrrolizidinone core.

The enolate generated from (R)-Hexahydro-3H-pyrrolizin-3-one by treatment with a suitable base, such as lithium diisopropylamide (LDA), can undergo highly diastereoselective alkylation reactions. The concave nature of the bicyclic system sterically hinders one face of the enolate, compelling incoming electrophiles to attack from the more accessible convex face. This facial selectivity allows for the predictable and controlled installation of substituents at the C2 position, establishing a new stereocenter with high fidelity.

Furthermore, the lactam carbonyl group can be selectively reduced or subjected to addition reactions with organometallic reagents. The stereochemical outcome of these transformations is often dictated by the inherent chirality of the starting material, providing access to a range of functionalized pyrrolizidine (B1209537) derivatives with high enantiomeric purity. The ability to control the stereochemistry at multiple positions makes (R)-Hexahydro-3H-pyrrolizin-3-one an invaluable starting material for the synthesis of enantiomerically pure compounds.

Table 1: Examples of Asymmetric Transformations Using (R)-Hexahydro-3H-pyrrolizin-3-one

Transformation Reagents Position of Stereocontrol Diastereomeric Excess (d.e.)
Alkylation LDA, R-X C2 >95%
Aldol Reaction LDA, RCHO C2 High

Application in the Total Synthesis of Natural Products Featuring Pyrrolizidinone Motifs

The pyrrolizidinone skeleton is a common structural motif found in a wide array of natural products, many of which exhibit significant biological activities. kib.ac.cnrsc.org Pyrrolizidine alkaloids, for instance, are a large class of natural products known for their diverse pharmacological properties. nih.govnih.gov The enantiomerically pure nature of (R)-Hexahydro-3H-pyrrolizin-3-one makes it an ideal starting point for the total synthesis of such compounds.

A key strategy in these syntheses involves the initial functionalization of the (R)-Hexahydro-3H-pyrrolizin-3-one core, followed by further transformations to elaborate the target natural product. For example, the diastereoselective alkylation of the lactam enolate can be employed to introduce a key side chain present in the natural product. Subsequent functional group manipulations, such as reduction of the lactam, hydrolysis, and cyclization, can then be used to complete the synthesis.

Several total syntheses of pyrrolizidine alkaloids have successfully utilized chiral pyrrolizidinone derivatives. These syntheses often rely on the predictable stereochemical control exerted by the bicyclic system to establish the correct absolute stereochemistry of the target molecule. The use of (R)-Hexahydro-3H-pyrrolizin-3-one as a chiral precursor significantly simplifies the synthetic route by providing a head start in terms of stereochemical complexity.

Table 2: Selected Natural Products with Pyrrolizidinone Motifs Synthesized from Chiral Precursors

Natural Product Biological Activity Key Synthetic Strategy
(-)-Heliotridine Hepatotoxic Diastereoselective functionalization of a pyrrolizidinone core
(+)-Retronecine Antitumor Chiral pool synthesis starting from a pyrrolizidinone derivative

Utility in the Construction of Other Nitrogen-Containing Heterocyclic Systems

Beyond its application in the synthesis of pyrrolizidine alkaloids, (R)-Hexahydro-3H-pyrrolizin-3-one serves as a versatile precursor for the construction of other important nitrogen-containing heterocyclic systems. The ability to selectively cleave one of the rings of the bicyclic lactam opens up pathways to a variety of monocyclic and other bicyclic nitrogenous compounds.

For instance, reductive cleavage of the lactam ring can lead to the formation of functionalized proline derivatives. The stereochemistry inherent in the starting material is transferred to the resulting proline analogue, providing access to enantiomerically enriched building blocks for peptide synthesis or the construction of other complex molecules.

Furthermore, ring-rearrangement and expansion strategies can be employed to transform the pyrrolizidinone skeleton into other heterocyclic systems. For example, treatment with certain reagents can induce a Beckmann rearrangement or similar transformations, leading to the formation of indolizidinone or quinolizidinone frameworks, which are also prevalent in natural products and pharmaceutically active compounds. This synthetic versatility underscores the importance of (R)-Hexahydro-3H-pyrrolizin-3-one as a central hub for the divergent synthesis of a wide range of nitrogen-containing heterocycles. frontiersin.org

Table 3: Examples of Heterocyclic Systems Derived from Pyrrolizidinone Precursors

Original Scaffold Transformation Resulting Heterocycle
Pyrrolizidinone Reductive Ring Cleavage Proline Derivative
Pyrrolizidinone Ring Expansion Indolizidinone

Conclusion and Future Research Directions in R Hexahydro 3h Pyrrolizin 3 One Chemistry

Current State of the Art in Pyrrolizidinone Synthesis and Characterization

The synthesis of the pyrrolizidinone skeleton has seen considerable advancement, with modern strategies focusing on efficiency and stereocontrol. Methodologies can be broadly categorized into three main types based on the cyclization strategy of a monocyclic precursor. researchgate.net

Strategy I: Construction of the bicyclic system via cyclization of a functionalized pyrrolidine (B122466) derivative. researchgate.net

Strategy II: Formation of the second five-membered ring from a pyrrolidone precursor. researchgate.net

Strategy III: Transannular cyclization of an eight-membered lactam to form both rings simultaneously. researchgate.net

Within these broad strategies, several key reactions have become state-of-the-art. Asymmetric 1,3-dipolar cycloaddition is a powerful tool for the direct and highly stereoselective synthesis of the pyrrolizidine (B1209537) core. nih.gov Organocatalysis has also emerged as a dominant force, with methods like the intramolecular aza-Michael reaction enabling the construction of the heterocyclic scaffold with high enantioselectivity. nih.govresearchgate.net Furthermore, multi-component and tandem reactions are gaining traction for their ability to rapidly build molecular complexity from simple starting materials in a single pot. researchgate.netrsc.org

The characterization of these complex chiral molecules relies on a suite of advanced spectroscopic and crystallographic techniques. High-resolution NMR spectroscopy (including COSY, HSQC, and HMBC) is essential for determining the connectivity and relative stereochemistry of the bicyclic system. nih.gov Unequivocal proof of absolute stereochemistry is often achieved through single-crystal X-ray diffraction analysis.

Table 1: Key Modern Strategies for Pyrrolizidinone Synthesis

Synthetic Strategy Key Reaction Type Advantages References
Cycloaddition 1,3-Dipolar Cycloaddition High stereocontrol, direct access to core nih.govresearchgate.net
Organocatalytic Cascade Intramolecular aza-Michael High enantioselectivity, metal-free nih.govresearchgate.net
Multi-component Reaction Tandem Cycloaddition High atom economy, operational simplicity researchgate.netrsc.org
Pyrrolidine Annulation Cyclization of Proline Derivatives Utilizes chiral pool starting materials researchgate.net

Unexplored Methodologies for Stereoselective Pyrrolizidinone Construction

While current methods are powerful, the quest for greater efficiency and novel structural diversity necessitates the exploration of new synthetic disconnections and catalytic systems. numberanalytics.commdpi.com Several emerging areas in synthetic organic chemistry hold significant promise for future applications in pyrrolizidinone synthesis.

One major frontier is the application of C–H functionalization logic. rsc.orgnih.gov Developing catalytic systems that can forge C-N or C-C bonds by directly activating otherwise inert C–H bonds could dramatically shorten synthetic sequences. rsc.orgglobethesis.com For instance, a directed C(sp³)–H amination could, in principle, form the second ring of the pyrrolizidinone core from a substituted pyrrolidine precursor in a single, highly efficient step. rsc.org

Another promising avenue is the exploration of novel catalytic cycles that are currently underutilized for this specific scaffold. While aza-Michael reactions are well-established, other types of stereoselective conjugate additions or novel cascade reactions could provide new pathways. nih.gov The development of new catalytic methods, including the use of earth-abundant metal catalysts like iron, could also lead to more sustainable and cost-effective syntheses. rsc.org Furthermore, strategies that enable late-stage functionalization of the pyrrolizidinone core would be invaluable for generating libraries of analogs for biological screening.

Advances in Chemoenzymatic and Biosynthetic Approaches to Pyrrolizidinones

The integration of biocatalysis into synthetic routes, known as chemoenzymatic synthesis, offers unparalleled selectivity under mild, environmentally benign conditions. nih.govrsc.org This approach is particularly well-suited for constructing complex, chiral molecules like pyrrolizidinones. digitellinc.com While the biosynthesis of pyrrolizidine alkaloids in plants is known to proceed from amino acid precursors via enzymes like homospermidine synthase, the application of isolated enzymes in the laboratory synthesis of the core lactam is an area ripe for exploration. researchgate.netnih.govnih.gov

Future research will likely focus on several key chemoenzymatic strategies:

Kinetic Resolution: Enzymes, particularly lipases, can be used for the kinetic resolution of racemic intermediates, providing access to enantiomerically pure building blocks. whiterose.ac.uk A more advanced strategy is Dynamic Kinetic Resolution (DKR), where the undesired enantiomer is racemized in situ, allowing for a theoretical 100% yield of the desired product. nih.govnih.govmdpi.comresearchgate.net

Enzymatic C-H Functionalization: The use of enzymes, such as cytochrome P450 monooxygenases, to perform regio- and stereoselective C-H hydroxylation or amination on synthetic intermediates could provide a powerful tool for late-stage diversification. nih.gov

Engineered Biosynthetic Pathways: As more enzymes from alkaloid biosynthetic pathways are discovered and characterized, it may become possible to construct artificial, multi-enzyme cascades in microbial hosts to produce the pyrrolizidinone core or its derivatives from simple feedstocks. nih.govsciencedaily.com

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental synthesis is revolutionizing how chemists design molecules and develop synthetic routes. nih.gov For (R)-Hexahydro-3H-pyrrolizin-3-one and its derivatives, this integration can accelerate discovery and optimization in several key areas.

In synthesis design, computational tools can be used to model reaction transition states, predict stereochemical outcomes, and screen for optimal catalysts, thereby reducing the amount of empirical optimization required in the lab. numberanalytics.com This is particularly valuable for complex, stereoselective reactions where multiple competing pathways may exist.

For the development of new bioactive pyrrolizidinones, computational methods are indispensable for rational drug design. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can be employed to design novel derivatives with enhanced activity and selectivity towards specific biological targets. researchgate.netnih.govnih.govuran.uamdpi.com For instance, by docking a library of virtual pyrrolizidinone analogs into the active site of a target enzyme, researchers can prioritize the synthesis of compounds most likely to be potent inhibitors. researchwithrutgers.comrug.nl This iterative cycle of computational design, chemical synthesis, and biological testing can dramatically streamline the process of discovering new therapeutic agents.

Q & A

What are the optimal conditions for synthesizing (R)-hexahydro-3H-pyrrolizin-3-one with high enantiomeric purity?

Basic Research Question
Methodological Answer:
Enantioselective synthesis requires chiral catalysts (e.g., BINOL-derived phosphoric acids) and controlled reaction parameters. Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance stereochemical control .
  • Temperature : Low temperatures (−20°C to 0°C) minimize racemization.
  • Catalyst loading : 5–10 mol% typically balances yield and enantiomeric excess (ee).
  • Analytical validation : Chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak® AD-H) quantifies ee .

How can the stereochemical configuration of (R)-hexahydro-3H-pyrrolizin-3-one be unambiguously confirmed?

Basic Research Question
Methodological Answer:
A multi-technique approach is recommended:

  • X-ray crystallography : Resolves absolute configuration but requires high-quality single crystals .
  • NMR spectroscopy : 1^1H-1^1H NOESY identifies spatial proximity of protons; 13^{13}C NMR detects diastereotopic effects .
  • Circular Dichroism (CD) : Correlates Cotton effects with known chiral centers in analogous pyrrolizine derivatives .

How can researchers resolve discrepancies in reported thermodynamic stability data for hexahydro-3H-pyrrolizin-3-one derivatives?

Advanced Research Question
Methodological Answer:
Contradictions in stability data (e.g., melting points, decomposition temperatures) often arise from impurities or environmental factors. Mitigation strategies:

  • Standardize protocols : Use differential scanning calorimetry (DSC) with uniform heating rates (e.g., 10°C/min) .
  • Control moisture/oxygen : Conduct stability studies under inert atmospheres (N2_2 or Ar) .
  • Cross-validate : Compare results across independent labs using identical batches and analytical conditions .

What computational methods are suitable for modeling the conformational dynamics of (R)-hexahydro-3H-pyrrolizin-3-one in solution?

Advanced Research Question
Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields to simulate solvent effects (e.g., water, DMSO) over 100+ ns trajectories .
  • Density Functional Theory (DFT) : B3LYP/6-31G(d) optimizes ground-state geometries and predicts NMR chemical shifts .
  • Validation : Compare computed IR/Raman spectra with experimental data to refine models .

What strategies mitigate decomposition during long-term storage of (R)-hexahydro-3H-pyrrolizin-3-one?

Basic Research Question
Methodological Answer:

  • Storage conditions : −20°C under argon in amber glass vials to limit photodegradation .
  • Stabilizers : Add 0.1% w/w butylated hydroxytoluene (BHT) to inhibit radical-mediated oxidation .
  • Monitoring : Regular HPLC-MS analysis detects degradation products (e.g., lactam ring-opening) .

How can researchers design assays to assess the biological activity of (R)-hexahydro-3H-pyrrolizin-3-one against neurological targets?

Advanced Research Question
Methodological Answer:

  • Target selection : Prioritize receptors with structural homology to known pyrrolizine binders (e.g., σ-1 or NMDA receptors) .
  • In vitro models : Use SH-SY5Y neuronal cells for cytotoxicity assays and calcium imaging to measure receptor activation .
  • Dose-response curves : Test 0.1–100 μM concentrations with positive controls (e.g., ifenprodil for NMDA inhibition) .

What analytical techniques differentiate between (R)- and (S)-enantiomers in complex reaction mixtures?

Basic Research Question
Methodological Answer:

  • Chiral stationary phases : Use GC or HPLC with cyclodextrin-based columns (e.g., Cyclobond® I 2000) .
  • Polarimetry : Measure specific rotation ([α]D_D) and compare to literature values for enantiopure standards .
  • Mass spectrometry : Couple with ion mobility (IMS-MS) to separate enantiomers based on collision cross-sections .

How can researchers address low yields in the catalytic hydrogenation of pyrrolizinone precursors?

Advanced Research Question
Methodological Answer:

  • Catalyst optimization : Test Pd/C, Raney Ni, or PtO2_2 at 1–5 bar H2_2 pressure .
  • Solvent effects : Switch from ethanol to acetic acid to enhance substrate solubility and reduce catalyst poisoning .
  • Reaction monitoring : Use in-situ FTIR to detect intermediate imine formation and adjust reaction time .

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